N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-10-3-1-9(2-4-10)5-7-15-12(18)13(19)16-11-6-8-20-17-11/h1-4,6,8H,5,7H2,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQZTGWAGUMQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NOC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the formation of the isoxazole ring followed by its coupling with the chlorophenethyl group through an oxalamide linkage. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The chlorophenethyl group can be reduced to modify its electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the chlorophenethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction of the chlorophenethyl group could produce the corresponding ethyl derivatives.
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, can be explored.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenethyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of Oxalamide Derivatives
The following table summarizes structurally related oxalamide compounds and their key features:
Key Comparative Analysis
Spectroscopic Properties
- IR Spectroscopy: The target compound’s oxalamide C=O stretch (~1678 cm⁻¹) aligns with analogs like compound 1c (1668 cm⁻¹) and bis-azetidinone oxalamides (1678 cm⁻¹) . Chlorine substituents (C-Cl) exhibit characteristic peaks near 785 cm⁻¹ .
- NMR Data :
- Aromatic protons in 4-chlorophenethyl groups would resonate at δ ~7.2–7.4 ppm (similar to dichlorophenyl analogs in ).
Q & A
Basic: What synthetic routes are recommended for preparing N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide, and what critical reaction parameters should be controlled?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between the 4-chlorophenethylamine and isoxazole-3-carboxylic acid derivatives using coupling agents like EDCl/HOBt or DCC .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Critical parameters: - Temperature control (e.g., maintaining 0–5°C during coupling to minimize side reactions).
- Stoichiometric ratios (1:1.2 molar ratio of amine to acid derivative to ensure complete conversion).
- Solvent selection (e.g., DMF or THF for solubility optimization) .
Basic: Which analytical techniques are most effective for characterizing purity and structure?
Answer:
- Purity analysis:
- HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- TLC (silica gel, ethyl acetate/hexane eluent) for rapid monitoring .
- Structural confirmation:
- NMR (¹H/¹³C) to verify substituent positions and amide bond integrity .
- HRMS for exact mass validation (e.g., observed [M+H]⁺ should match theoretical within 2 ppm) .
Advanced: How can researchers resolve discrepancies in biological activity data across assay systems?
Answer:
Contradictions often arise from:
- Assay conditions (e.g., pH, serum proteins affecting solubility).
- Cell line variability (e.g., receptor expression levels in HEK293 vs. primary neurons).
Methodological solutions: - Orthogonal assays (e.g., SPR for binding affinity + functional cAMP assays) .
- Standardized controls (e.g., using a reference inhibitor in all assays) .
- Solubility optimization with co-solvents (e.g., 0.1% DMSO) to ensure consistent bioavailability .
Basic: What are the key solubility properties, and how do they influence experimental design?
Answer:
- Solubility profile:
- Moderate in ethanol (≈15 mg/mL) and acetone (≈10 mg/mL).
- Poor in aqueous buffers (<0.1 mg/mL) due to hydrophobic 4-chlorophenethyl and isoxazole groups .
Experimental implications:
- Use organic solvents for stock solutions (e.g., DMSO for in vitro assays).
- For in vivo studies, employ surfactants (e.g., Tween-80) or cyclodextrins for dispersion .
Advanced: What strategies optimize reaction yield in the final coupling step?
Answer:
- Catalyst selection:
- DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature modulation:
- Reflux in THF (65°C) for 12 hours to drive reaction completion .
- Workup protocols:
- Acid-base extraction to remove unreacted starting materials .
Typical yield improvement: From 60% to 85% with optimized conditions .
- Acid-base extraction to remove unreacted starting materials .
Advanced: What mechanistic hypotheses exist for its biological activity based on structural analogs?
Answer:
- GABA receptor modulation: Isoxazole derivatives are known to interact with GABAA α5 subunits, suggesting potential anxiolytic or cognitive-enhancing effects .
- Enzyme inhibition: The oxalamide moiety may act as a transition-state mimic for hydrolases (e.g., proteases or esterases) .
- Cellular uptake: The 4-chlorophenethyl group enhances lipophilicity, potentially improving membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
